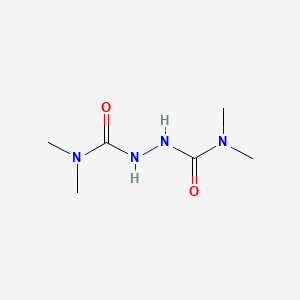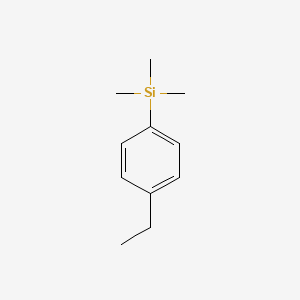
(4-乙基苯基)(三甲基)硅烷
描述
“(4-Ethylphenyl)(trimethyl)silane” is an organosilicon compound. It has a molecular formula of C11H18Si . It is a type of trimethylsilane, which are often used in organic synthesis .
Synthesis Analysis
The synthesis of organosilanes like “(4-Ethylphenyl)(trimethyl)silane” often involves reactions with radical or UV initiation . A method for generating trifluoropropyn-1-yllithium from cryogen 2,3,3,3-tetrafluoropropene (HFO-1234yf) and n-butyllithium is described .Molecular Structure Analysis
“(4-Ethylphenyl)(trimethyl)silane” contains a total of 30 bonds; 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
Organosilanes serve as a radical H-donor or as a hydride donor . The Si-H bond in the substrate molecule is not affected in the reaction .Physical And Chemical Properties Analysis
“(4-Ethylphenyl)(trimethyl)silane” has a molecular weight of 178.34600, a density of 0.85g/cm3, and a boiling point of 217.4ºC at 760 mmHg .科学研究应用
1. 合成中的保护基团
(4-乙基苯基)(三甲基)硅烷与其他三有机硅烷类似,被探索其作为硅化学中保护基团的潜力。例如,三有机硅烷(2,4,6-三甲氧基苯基)硅烷因其在裂解 2,4,6-三甲氧基苯基基团中的选择性而受到研究,产生有用的氯硅烷。这些发现凸显了此类化合物在选择性合成过程中的潜力 (Popp et al., 2007).
2. 聚合物化学中的材料
像 (4-乙基苯基)(三甲基)硅烷这样的化合物可用于聚合物化学。例如,某些三甲基硅烷的光聚合导致有机硅聚合物的形成,表明它们在制造新型聚合物材料中的效用 (Pola et al., 2001).
3. 锂离子电池中的电解质溶剂
新型硅烷化合物,可能包括 (4-乙基苯基)(三甲基)硅烷衍生物,已被研究作为锂离子电池中的非水电解质溶剂。这些化合物对锂盐表现出良好的溶解性,并有助于锂离子电池的稳定性和效率 (Amine et al., 2006).
4. 有机合成和交叉偶联反应
像 (4-乙基苯基)(三甲基)硅烷这样的化合物可用于有机合成中至关重要的 Hiyama 交叉偶联反应。这证明了它们在促进复杂有机分子生产中的作用 (Omote et al., 2012).
5. 纳米复合材料的开发
在纳米技术中,三甲氧基甲硅烷改性的化合物用于粘合聚合物和有机粘土,从而增强纳米复合泡沫的性能。这一应用表明了硅烷化合物在材料科学和工程中的作用 (Park et al., 2008).
6. 有机化学中的基于自由基的反应
与 (4-乙基苯基)(三甲基)硅烷相关的化合物,例如三(三甲基甲硅烷基)硅烷,在有机化学中的基于自由基的反应中很重要。它们在自由基还原和聚合中的应用强调了它们在各种化学过程中的多功能性 (Chatgilialoglu & Lalevée, 2012).
作用机制
安全和危害
“(4-Ethylphenyl)(trimethyl)silane” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
未来方向
Organosilanes like “(4-Ethylphenyl)(trimethyl)silane” have varied uses in organic chemistry from the most frequently employed protecting groups to intermediates in organic synthesis . They are often used as an alternative to toxic reducing agents . The strategic role of organosilanes in polymerization is underlined with emphasis on the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .
属性
IUPAC Name |
(4-ethylphenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Si/c1-5-10-6-8-11(9-7-10)12(2,3)4/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSSMKKBTNQBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939272 | |
| Record name | (4-Ethylphenyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylphenyl)(trimethyl)silane | |
CAS RN |
17988-50-0 | |
| Record name | NSC131590 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Ethylphenyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

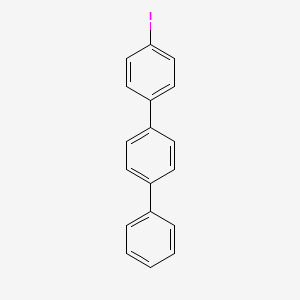

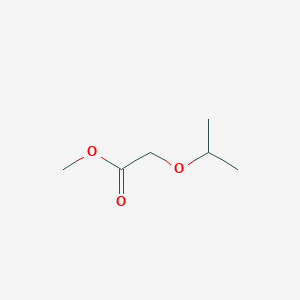
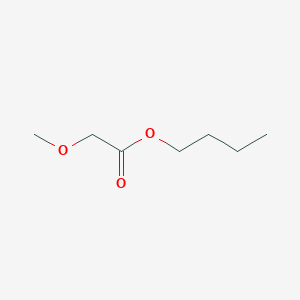

![[(E)-2-ethoxyethenyl]benzene](/img/structure/B3048615.png)
![N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3048618.png)




